Origin: While the specific origin of 1-Azidobut-2-yne is not readily available in scientific literature, alkynes are commonly synthesized in organic laboratories.
Significance: 1-Azidobut-2-yne likely serves as a useful intermediate or building block in organic synthesis due to the presence of both the reactive alkyne and azide functional groups [].
Molecular Structure Analysis
1-Azidobut-2-yne possesses a linear carbon chain with a triple bond between the second and third carbon atoms (constituting the alkyne group). An azide group (N3) is attached to the first carbon atom. This structure gives it unique chemical properties due to the presence of both electron-withdrawing (azide) and electron-rich (alkyne) functionalities [].
Chemical Reactions Analysis
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes or terminal alkynes containing other functional groups to form complex molecules [].
Cycloadditions: The alkyne moiety can undergo cycloaddition reactions with various dienophiles to form cyclic structures.
Azide-Alkyne Huisgen Cycloaddition (AAHC): This versatile reaction between azides and terminal alkynes can be used to synthesize various heterocycles and bioconjugates.
Physical And Chemical Properties Analysis
While specific data for 1-Azidobut-2-yne is limited, based on similar molecules, we can expect:
Physical State: Likely a colorless liquid at room temperature (predicted by ACD/Labs Percepta Platform []).
Melting Point: Predicted to be around 152.48 °C [].
Boiling Point: Predicted to be around 371.30 °C [].
Solubility: Predicted to have low solubility in water due to the presence of the hydrocarbon chain, but may be soluble in organic solvents [].
Stability: The alkyne group is susceptible to nucleophilic attack, while the azide group is generally stable. However, under specific conditions (e.g., high temperatures or strong acids/bases), they can decompose.
Mechanism of Action (Not Applicable)
1-Azidobut-2-yne is likely not directly involved in biological systems and lacks a defined mechanism of action.
Toxicity: Data is not readily available, but azides can be toxic upon ingestion or inhalation. Organic azides can also be explosive under certain conditions.
Flammability: Likely flammable due to the presence of the hydrocarbon chain.
Reactivity: The azide group can react with certain transition metals to form potentially explosive compounds.
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